4-Ethoxy-3-methylpiperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-3-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-3-10-8-4-5-9-6-7(8)2/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSOISDKFTYTJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCNCC1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801310585 | |
| Record name | 4-Ethoxy-3-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801310585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373604-49-0 | |
| Record name | 4-Ethoxy-3-methylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=373604-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxy-3-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801310585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Ethoxy 3 Methylpiperidine and Analogous Structures
Strategic Approaches to Piperidine (B6355638) Ring Construction
The formation of the piperidine core can be achieved through a variety of strategic bond disconnections, broadly categorized into intramolecular cyclizations, intermolecular annulations, and ring rearrangements.
Intramolecular Cyclization Reactions for Piperidine Formation
Intramolecular cyclization, where a pre-formed acyclic precursor containing the nitrogen and necessary carbon atoms is closed to form the ring, is a cornerstone of piperidine synthesis. These reactions are often reliable and offer good control over substitution patterns.
Reductive Amination: A powerful and common strategy involves the intramolecular reductive amination of δ-amino ketones or aldehydes. This method builds the piperidine ring by forming a C-N bond via an intermediate iminium ion, which is then reduced. A related approach is the reductive hydroamination/cyclization cascade of alkynes, where an acid-mediated alkyne functionalization leads to an enamine and subsequent iminium ion, which is reduced to form the piperidine. nih.gov
Ene and Prins-Type Cyclizations: The Lewis acid-catalyzed ene cyclization of 4-aza-1,7-dienes provides a valuable route to 3,4-disubstituted piperidines. The choice of Lewis acid and the nature of the activating groups on the enophile can influence the competition between the desired ene cyclization and a hetero-Diels–Alder reaction. rsc.org For instance, aldehydes can undergo carbonyl ene or Prins cyclizations to yield 3,4-disubstituted piperidines, with the stereochemical outcome (cis or trans) being switchable by using either Brønsted or Lewis acid catalysts. cardiff.ac.uk Similarly, the aza-Prins cyclization, often mediated by acids like NbCl₅, can construct 4-halopiperidines from homoallylic amines and aldehydes or epoxides, which are versatile intermediates for further functionalization. rasayanjournal.co.in
Radical-Mediated Cyclization: Intramolecular radical cyclizations offer an alternative pathway. For example, 1,6-enynes can undergo a radical cascade involving successive cyclizations to form polysubstituted alkylidene piperidines. nih.gov Another innovative strategy involves intercepting an N-centered radical relay with a chiral copper catalyst in a δ C-H cyanation reaction. This process transforms acyclic amines into chiral δ-amino nitriles, which are direct precursors to a variety of chiral piperidines. nih.gov
Intermolecular Annulation Pathways
Intermolecular annulations construct the piperidine ring by combining two or more separate fragments in a single cascade. These methods are highly convergent and can rapidly build molecular complexity.
[4+2] Cycloadditions (Aza-Diels-Alder Reactions): The aza-Diels-Alder reaction, a hetero-variant of the classic Diels-Alder reaction, is a powerful tool for synthesizing tetrahydropyridines, which can be readily reduced to piperidines. This reaction typically involves the [4+2] cycloaddition of an imine (dienophile) with a diene.
Phosphine-Catalyzed [4+2] Annulation: A notable method involves the phosphine-catalyzed [4+2] annulation of imines with allenes. This process furnishes a range of functionalized piperidine derivatives and has been developed into a highly enantioselective transformation through the use of C₂-symmetric chiral phosphepine catalysts. acs.orgresearchgate.net
Tunable Annulations: Recent developments have enabled tunable [3+2] and [4+2] annulations from common precursors. By controlling reaction conditions such as halogenating reagents and solvents, divergent intermolecular coupling of olefins with bifunctional reagents can selectively lead to either pyrrolidines ([3+2]) or piperidines ([4+2]). nih.govrsc.org
Ring-Expansion and Ring-Contraction Strategies for Piperidine Derivatization
Rearrangement strategies provide access to piperidines from other heterocyclic systems, offering unique synthetic pathways.
Ring Expansion: Pyrrolidine derivatives can be expanded to form piperidines. A catalytic asymmetric deprotonation of N-Boc pyrrolidine, followed by trapping with an aldehyde and subsequent ring expansion, provides a concise route to chiral β-hydroxy piperidines. acs.org More recently, palladium-catalyzed allylic amine rearrangements have been shown to enable a two-carbon ring expansion of 2-alkenyl pyrrolidines to form azepanes, and 2-alkenyl piperidines to form azocanes, demonstrating the versatility of rearrangement chemistry. rsc.org A convenient entry into 3-oxygenated piperidines has been demonstrated through the ring expansion of 2-(2-mesyloxyethyl)azetidines, which proceeds stereoselectively to yield cis-3,4-disubstituted piperidines. acs.org
Ring Contraction: While less common for piperidine synthesis, ring contraction of larger rings like azepanes can be a viable strategy. acs.org Photomediated Norrish type II reactions have been developed for the ring contraction of α-acylated cyclic piperidines to furnish cis-1,2-disubstituted cyclopentane (B165970) scaffolds. nih.gov
Stereoselective and Enantioselective Synthesis of Substituted Piperidines
For compounds like 4-ethoxy-3-methylpiperidine with multiple stereocenters, controlling the stereochemical outcome is paramount. Asymmetric catalysis and the use of chiral auxiliaries are the two principal strategies to achieve this.
Asymmetric Catalysis in Piperidine Synthesis
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product, representing a highly efficient and atom-economical approach.
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: A powerful method for accessing enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. This key step couples aryl, heteroaryl, or vinyl boronic acids with a phenyl pyridine-1(2H)-carboxylate to yield 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. Subsequent reduction provides the final piperidine product. nih.gov
Phosphine-Catalyzed Asymmetric Annulation: As mentioned previously, the [4+2] annulation of imines and allenes can be rendered highly enantioselective. The use of chiral phosphine (B1218219) catalysts, such as a C₂-symmetric phosphepine, effectively controls the stereochemistry of the resulting piperidine derivatives. acs.org The table below summarizes representative results for this catalytic system.
| Entry | Imine Substituent (Ar) | Allene Substituent (R) | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | C₆H₅ | CO₂Et | 91 | >99:1 | 97 |
| 2 | p-MeO-C₆H₄ | CO₂Et | 95 | >99:1 | 96 |
| 3 | p-Cl-C₆H₄ | CO₂Et | 94 | >99:1 | 97 |
| 4 | C₆H₅ | SO₂Ph | 95 | 94:6 | 98 |
| 5 | C₆H₅ | H | 78 | 92:8 | 70 |
Chemo-enzymatic Dearomatization: Combining chemical synthesis with biocatalysis offers a versatile approach. A chemo-enzymatic dearomatization of activated pyridines, using a one-pot amine oxidase/ene imine reductase cascade, can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines with high selectivity. nih.gov
Chiral Auxiliary-Controlled Approaches
This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. wikipedia.org The auxiliary directs the stereochemical course of a reaction and is subsequently removed, yielding an enantiomerically enriched product. sigmaaldrich.com
Oxazolidinone Auxiliaries: Evans-type oxazolidinone auxiliaries are widely used in asymmetric synthesis. wikipedia.org They can be attached to a precursor molecule to direct stereoselective alkylation or aldol (B89426) reactions, thereby setting stereocenters that will become part of the piperidine ring after cyclization and auxiliary removal.
Carbohydrate-Based Auxiliaries: Sugars and their derivatives serve as effective chiral auxiliaries. For example, O-derivatized amino sugars like 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine can be used to form chiral aldimines. researchgate.net Nucleophilic addition to these imines, such as in domino Mannich-Michael reactions, proceeds with high diastereoselectivity to furnish substituted piperidinones, which are precursors to chiral piperidine alkaloids. researchgate.netresearchgate.net The steric and stereoelectronic properties of the carbohydrate scaffold effectively shield one face of the imine, directing the incoming nucleophile. researchgate.net The table below illustrates the diastereoselectivity achieved in such a reaction.
| Entry | Aldimine Substituent (R) | Diene | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|
| 1 | Ph | Danishefsky's Diene | 85 | >95:5 |
| 2 | i-Pr | Danishefsky's Diene | 78 | >95:5 |
| 3 | n-Pr | Danishefsky's Diene | 81 | >95:5 |
| 4 | Et | Danishefsky's Diene | 83 | >95:5 |
Chiral Pool Synthesis Strategies
Chiral pool synthesis leverages naturally occurring enantiopure compounds as starting materials to build complex chiral molecules. Amino acids and carbohydrates are common precursors for the synthesis of optically active piperidines.
One established strategy employs amino acids, such as L-serine or D-serine, to construct the piperidine core. For instance, a multi-step synthesis can be envisioned starting from an appropriate serine ester. The process typically involves N-alkylation, functional group manipulations to build the carbon skeleton, and a key ring-closing metathesis or intramolecular cyclization step to form the heterocyclic ring. The inherent chirality of the starting amino acid is transferred to the final product, defining the stereochemistry at one or more centers. An example of a related synthesis starting from (S)-serine esters has been used to generate optically active 4-alkylidene-tetrahydroisoquinolines, which share a similar synthetic logic involving chain elongation and intramolecular cyclization scilit.comresearchgate.net.
Carbohydrates, such as glucose or galactose derivatives, offer another rich source of chirality for piperidine synthesis. Glycals, for example, can be converted into 2-deoxyglycolactams, which serve as versatile intermediates. These lactams can then undergo a series of reductions and functional group interconversions to yield polyhydroxylated piperidine alkaloids like fagomine (B1671860) rsc.org. A hypothetical route to an enantiopure 4-hydroxy-3-methylpiperidine precursor could start from a suitably protected deoxy-sugar, with the stereochemistry at C3 and C4 being dictated by the configuration of the hydroxyl groups in the parent carbohydrate. Subsequent etherification would then yield the target ethoxy derivative.
Table 1: Examples of Chiral Pool Precursors for Piperidine Synthesis
| Chiral Pool Source | Precursor Example | Target Scaffold | Key Synthetic Steps |
| Amino Acids | (S)-Serine Ester | Optically Active Piperidines | N-alkylation, Chain elongation, Intramolecular cyclization scilit.comresearchgate.net |
| Carbohydrates | Glucal / Galactal | Polyhydroxylated Piperidines | Lactam formation, Reductive amination, Reduction rsc.org |
Diastereoselective Control in this compound Synthesis
Controlling the relative stereochemistry of the substituents at the C3 and C4 positions is crucial for synthesizing specific diastereomers (cis or trans) of this compound.
Trans-Diastereomer Synthesis: The synthesis of trans-3,4-disubstituted piperidines can be achieved with high diastereoselectivity through Lewis acid-catalyzed ene cyclization of 4-aza-1,7-dienes. For example, the cyclization of certain diester substrates catalyzed by methylaluminum dichloride (MeAlCl₂) has been shown to produce the corresponding trans-3,4-disubstituted piperidines with diastereomeric ratios exceeding 200:1 researchgate.net. This strategy establishes the trans relationship between the methyl and the precursor to the ethoxy group in a single, highly stereocontrolled step.
Another approach involves the conjugate addition of organometallic reagents to α,β-unsaturated 2-piperidones. This method has been used to generate trans-3,4-disubstituted 2-piperidones, which can then be further modified to access the desired piperidine structure nih.gov.
Cis-Diastereomer Synthesis: A facile approach for preparing cis-3-methyl-4-aminopiperidine derivatives has been described, which provides a relevant blueprint for accessing the cis-4-ethoxy isomer researchgate.net. The key step involves the regioselective ring-opening of an N-benzyl-3-methyl-3,4-epoxy-piperidine intermediate. Nucleophilic attack at the C4 position of the epoxide forces the incoming nucleophile to adopt a cis relationship relative to the existing C3-methyl group. By analogy, employing an ethoxide nucleophile in this reaction would be expected to yield the cis-4-ethoxy-3-methylpiperidine scaffold researchgate.net.
Table 2: Methodologies for Diastereoselective Synthesis of 3,4-Disubstituted Piperidines
| Methodology | Target Diastereomer | Key Reaction | Reagents/Catalysts | Ref. |
| Ene Cyclization | trans | Intramolecular Cyclization | MeAlCl₂ | researchgate.net |
| Epoxide Ring-Opening | cis | Nucleophilic Addition | Ethoxide Nucleophile | researchgate.net |
| Conjugate Addition | trans | Michael Addition | Grignard Reagents, TMSCl | nih.gov |
Functionalization of Preexisting Piperidine Rings
An alternative to building the ring from acyclic precursors is the direct functionalization of a pre-formed piperidine scaffold.
Site-Selective C-H Functionalization Methodologies
Direct C-H functionalization has emerged as a powerful tool for modifying complex molecules without the need for pre-installed functional groups. For piperidine rings, the site of functionalization can be controlled by the choice of catalyst and directing groups.
Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes allow for the selective introduction of substituents at the C2, C3, or C4 positions nih.govnih.gov. The selectivity is highly dependent on the steric and electronic properties of both the rhodium catalyst and the protecting group on the piperidine nitrogen. For instance, using N-Boc-piperidine with a specific rhodium catalyst might favor C2 functionalization, while employing an N-α-oxoarylacetyl group in combination with a different rhodium catalyst can direct the reaction to the C4 position nih.govd-nb.info. This catalyst-controlled approach could theoretically be applied to a 3-methylpiperidine (B147322) substrate to install a functional group at C4, which could then be converted to an ethoxy group.
Palladium-catalyzed C(sp³)–H arylation at the C4 position has also been demonstrated using a removable dimethylaminoquinoline amide directing group attached to the piperidine nitrogen acs.org. This method shows high regioselectivity for the C4 position, even in the presence of other C-H bonds.
Nucleophilic and Electrophilic Functionalization at Various Ring Positions
Classical functionalization strategies often involve the manipulation of existing functional groups, such as ketones. A hypothetical synthesis of this compound could involve the conjugate addition of a methyl group to an N-protected 4-pyridone, followed by reduction of the resulting 3-methyl-4-piperidone to the corresponding alcohol. Subsequent O-alkylation (e.g., Williamson ether synthesis with ethyl iodide) would furnish the desired this compound. Nucleophilic addition of reagents like mercaptans and amines to activated piperidones has been studied, providing a basis for such transformations lookchem.com.
Electrophilic functionalization can be achieved by generating an enamine or enolate from a piperidine precursor. For example, the deprotonation of Δ¹-piperideine can form an enamide anion, which can then be alkylated at the C3 position with various alkyl halides odu.edu. This demonstrates a method for introducing the methyl group onto a pre-existing ring.
Modifications at the Nitrogen Atom
The nitrogen atom of the piperidine ring is a key site for modification, influencing the molecule's properties and serving as an attachment point for various substituents. Common N-functionalization reactions include:
N-Alkylation: This can be achieved through reductive amination, as demonstrated in the synthesis of ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate, where an amine was reductively methylated using formaldehyde (B43269) and a palladium catalyst google.com. Direct alkylation with alkyl halides is also a common method.
N-Acylation: The reaction of the piperidine nitrogen with acyl chlorides or anhydrides readily forms amides, providing another route for diversification.
Protecting Groups: The use of protecting groups, such as tert-butyloxycarbonyl (Boc) or benzyl (B1604629) (Bn), is fundamental in many synthetic sequences. These groups modulate the reactivity of the nitrogen and can direct the regioselectivity of other reactions, such as C-H functionalization, before being removed in a final step nih.govd-nb.info.
Advanced Synthesis Techniques and Conditions
Modern synthetic chemistry increasingly employs advanced techniques to improve efficiency, scalability, and safety.
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch chemistry, including enhanced heat and mass transfer, improved safety for hazardous reactions, and ease of scalability. The synthesis of piperidines has been successfully adapted to flow systems. For example, a practical continuous flow protocol using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents provides access to enantioenriched α-substituted piperidines in high yields and diastereoselectivities within minutes acs.orgorganic-chemistry.org. Electroreductive cyclization in a flow microreactor has also been used to synthesize piperidine derivatives efficiently researchgate.netnih.gov.
Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool for accelerating reaction rates, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. This technique has been applied to various steps in piperidine synthesis, including one-pot multi-component reactions to form highly substituted piperidines and cyclocondensation reactions mdpi.commdpi.comrsc.org. The synthesis of quinoline (B57606) thiosemicarbazones containing a piperidine moiety was efficiently achieved using microwave assistance, with reactions completing in minutes rather than hours nih.gov.
Table 3: Comparison of Advanced Synthesis Techniques for Piperidines
| Technique | Advantages | Example Application | Ref. |
| Flow Chemistry | Scalability, Safety, Rapid Optimization | Diastereoselective synthesis of α-chiral piperidines | acs.orgorganic-chemistry.org |
| Microwave-Assisted | Reduced Reaction Times, Increased Yields | Multi-component synthesis of substituted piperidines | mdpi.comrsc.org |
Transition Metal-Catalyzed Coupling and Cyclization Reactions
Transition metal catalysis offers powerful and versatile tools for the formation of the piperidine ring. Key strategies include the hydrogenation of substituted pyridine (B92270) precursors and various intramolecular cyclization reactions.
One of the most direct routes to substituted piperidines is the catalytic hydrogenation of the corresponding pyridine ring. For the synthesis of this compound, this would involve the reduction of a 4-ethoxy-3-methylpyridine (B10795) precursor. Various catalysts, including platinum (IV) oxide (PtO₂), rhodium on carbon (Rh/C), and ruthenium-based catalysts, are effective for this transformation. asianpubs.orgrsc.orgrsc.org The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome, often favoring the formation of the cis-diastereomer. rsc.org For instance, the hydrogenation of substituted pyridines using a rhodium oxide (Rh₂O₃) catalyst under mild conditions has been shown to be effective for a broad range of functionalized pyridines, typically yielding the corresponding cis-piperidines as the major product. rsc.orgrsc.org
Intramolecular cyclization reactions catalyzed by transition metals provide another powerful avenue to construct the piperidine ring with high levels of control. For example, palladium-catalyzed intramolecular aminoarylation of alkenes can be employed to generate pyrrolidines and piperidines. While not a direct route to this compound, this strategy highlights the capability of transition metals to forge C-N bonds in a controlled manner.
A notable example of a closely related structure is the synthesis of ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate. This synthesis was achieved through the reduction of an amide function followed by reductive methylation, demonstrating a multi-step sequence involving transition metal catalysis in the broader synthetic scheme.
Below is a table summarizing representative transition metal-catalyzed reactions for the synthesis of substituted piperidines.
| Catalyst | Substrate Type | Product | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| PtO₂ | Substituted Pyridines | Substituted Piperidines | Predominantly cis | Good to Excellent | asianpubs.org |
| Rh₂O₃ | Functionalized Pyridines | Functionalized Piperidines | Majorly cis | High | rsc.orgrsc.org |
| Ru-based | Multi-substituted Pyridines | Multi-substituted Piperidines | Predominantly cis | High | rsc.org |
Organocatalytic Approaches
Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of complex molecules, avoiding the use of often toxic and expensive heavy metals. For the synthesis of this compound and its analogs, organocatalytic Michael additions and domino reactions are particularly relevant.
One approach involves the asymmetric Michael addition of a nucleophile to an α,β-unsaturated system, which can set the stereochemistry at the C3 and C4 positions of the piperidine precursor. For instance, the Michael addition of an aldehyde to a nitroalkene, catalyzed by a chiral amine, can generate a key intermediate that can be further elaborated to the desired piperidine. While a direct application to this compound is not explicitly detailed in the literature, the principles of organocatalytic Michael additions are well-established for creating stereocenters in acyclic precursors that can then be cyclized.
A facile approach to cis-3-methyl-4-aminopiperidine derivatives has been described, which involves the regioselective ring-opening of an N-benzyl-3-methyl-3,4-epoxy-piperidine. researchgate.net This epoxide precursor can be synthesized in two steps from the corresponding N-benzyl-pyridinium salt. researchgate.net Although this example leads to an amino group at the 4-position, it demonstrates a viable strategy for introducing functionality at this position with defined stereochemistry, which could potentially be adapted for an ethoxy group.
The following table outlines an example of an organocatalytic approach to a related 3,4-disubstituted piperidine derivative.
| Catalyst Type | Reaction Type | Substrates | Product | Diastereoselectivity | Yield (%) |
| Chiral Amine | Michael Addition | Aldehyde, Nitroalkene | Acyclic precursor | High | Good |
Multicomponent Reactions for Expedited Synthesis
Multicomponent reactions (MCRs) are highly efficient processes in which three or more starting materials react in a single synthetic operation to form a complex product that contains substantial portions of all the reactants. MCRs are particularly attractive for generating libraries of structurally diverse molecules for drug discovery and for the rapid synthesis of complex targets.
For the synthesis of highly functionalized piperidines, several MCRs have been developed. For example, a pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates can afford substituted piperidines in a one-pot process. While this specific reaction does not directly yield the 4-ethoxy-3-methyl substitution pattern, it illustrates the power of MCRs to rapidly assemble the piperidine core with multiple points of diversity.
The Strecker reaction, a three-component reaction between an amine, a carbonyl compound, and a cyanide source, is a classic MCR used to synthesize α-amino nitriles, which are precursors to amino acids. This methodology has been applied to the synthesis of 4-aminopiperidine-4-carboxylic ester moieties, which are key structural features in some opioid analgesics. nih.gov This highlights the utility of MCRs in constructing piperidines with functionality at the 4-position.
A representative multicomponent reaction for the synthesis of functionalized piperidines is summarized in the table below.
| Reaction Name | Components | Product Type | Key Features |
| Pseudo Five-Component Reaction | Aromatic Aldehyde, Aniline, Alkyl Acetoacetate | Highly Functionalized Piperidines | One-pot, high efficiency |
| Strecker Reaction | Amine, Carbonyl, Cyanide | 4-Aminopiperidine derivatives | Access to C4 functionalization |
Optimization of Reaction Conditions for Yield and Selectivity
The optimization of reaction conditions is crucial for maximizing the yield and controlling the stereoselectivity in the synthesis of this compound and its analogs. Key parameters that are often tuned include the choice of catalyst, solvent, temperature, and reaction time.
In transition metal-catalyzed hydrogenations of pyridines, the choice of solvent can have a profound effect on the reaction outcome. For example, the use of glacial acetic acid as a solvent with a PtO₂ catalyst has been shown to be effective for the hydrogenation of various pyridine derivatives at room temperature. asianpubs.org The pressure of hydrogen gas is another critical parameter that can be adjusted to optimize the reaction rate and selectivity.
For diastereoselective syntheses, temperature often plays a key role in controlling the kinetic versus thermodynamic product distribution. In some cases, performing a reaction at a lower temperature can favor the formation of the kinetic product, while higher temperatures may lead to the thermodynamically more stable isomer.
In organocatalytic reactions, the structure of the catalyst is paramount. Small modifications to the catalyst scaffold can lead to significant changes in both enantioselectivity and diastereoselectivity. The use of additives or co-catalysts can also enhance the performance of the primary organocatalyst.
The table below provides a general overview of parameters that can be optimized for different synthetic methodologies.
| Methodology | Key Parameters for Optimization | Desired Outcome |
| Transition Metal-Catalyzed Hydrogenation | Catalyst, Solvent, H₂ Pressure, Temperature | High Yield, High Diastereoselectivity (e.g., cis) |
| Organocatalytic Reactions | Catalyst Structure, Solvent, Temperature, Additives | High Enantio- and Diastereoselectivity |
| Multicomponent Reactions | Stoichiometry of Reactants, Catalyst, Solvent, Temperature | High Yield, Control of Substitution Pattern |
Advanced Structural Elucidation and Spectroscopic Characterization
Detailed Conformational Analysis of 4-Ethoxy-3-methylpiperidine
The conformational landscape of the this compound ring is complex, governed by a dynamic equilibrium between several forms and influenced by the steric and electronic nature of its substituents. rsc.orgcymitquimica.comacs.org
Like other six-membered saturated heterocycles, the piperidine (B6355638) ring can theoretically exist in chair, boat, and twist-boat conformations. rsc.orgias.ac.inosti.gov The chair conformation is overwhelmingly the most stable and populated form due to its staggered arrangement of bonds, which minimizes torsional strain. The boat and twist-boat conformations are significantly higher in energy, typically by several kcal/mol, because of eclipsing interactions and, in the case of the boat, unfavorable flagpole interactions. ias.ac.innih.gov For N-acylpiperidines, the energy difference between the twist-boat and the most stable chair conformation can be around 1.5 to 2.0 kcal/mol. nih.gov Consequently, at room temperature, the conformational equilibrium of this compound is dominated by the chair form, and the boat or twist-boat conformers exist as transient, high-energy intermediates during the process of ring inversion.
The presence of the 4-ethoxy and 3-methyl groups introduces stereoisomerism (cis and trans isomers) and significantly influences the preference for axial versus equatorial positioning of these groups on the chair framework. The relative stability of the conformers is determined by minimizing steric hindrance, particularly 1,3-diaxial interactions. mdpi.com
For the trans isomer, the most stable conformation is predicted to be the di-equatorial chair form, where both the larger ethoxy group at C4 and the methyl group at C3 occupy equatorial positions. This arrangement minimizes steric strain. In the case of the cis isomer, two chair conformations are possible: one with an axial methyl group and an equatorial ethoxy group, and the other with an equatorial methyl group and an axial ethoxy group. The preferred conformation will depend on the relative conformational free energies (A-values) of the methyl and ethoxy groups. Generally, placing the bulkier group in the equatorial position is favored to avoid destabilizing 1,3-diaxial interactions with the axial hydrogens on the ring. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is the most powerful tool for the unambiguous determination of the connectivity and stereochemistry of this compound. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's structure.
The ¹H and ¹³C NMR spectra provide crucial information about the chemical environment of each nucleus. The chemical shifts are highly dependent on the conformation of the ring and the orientation (axial or equatorial) of the substituents.
In the ¹H NMR spectrum , axial protons on the piperidine ring typically resonate at a higher field (lower ppm) compared to their equatorial counterparts due to anisotropic shielding effects. The coupling constants (J-values) between adjacent protons are also diagnostic of their dihedral angle, which can help confirm stereochemical relationships.
The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their electronic environment. The chemical shifts of the ring carbons are influenced by the substituents and their orientation. For instance, an axial substituent will typically cause a greater upfield shift (gamma-gauche effect) on the carbons at the C-2 and C-6 positions relative to an equatorial substituent. acs.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (cis/trans mixture, major conformers)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| H-2 (ax) | ~2.4 - 2.6 | ddd | |
| H-2 (eq) | ~2.9 - 3.1 | dt | |
| H-3 | ~1.6 - 1.8 | m | |
| H-4 | ~3.2 - 3.4 | m | |
| H-5 (ax) | ~1.2 - 1.4 | q | |
| H-5 (eq) | ~1.8 - 2.0 | dm | |
| H-6 (ax) | ~2.5 - 2.7 | ddd | |
| H-6 (eq) | ~3.0 - 3.2 | dt | |
| -OCH₂CH₃ | ~3.4 - 3.6 | q | Ethoxy methylene (B1212753) |
| -OCH₂CH₃ | ~1.1 - 1.2 | t | Ethoxy methyl |
| 3-CH₃ | ~0.8 - 1.0 | d | Methyl substituent |
| N-H | ~1.5 - 2.5 | br s | Broad singlet, exchangeable |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (cis/trans mixture, major conformers)
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | ~54 - 56 |
| C-3 | ~35 - 38 |
| C-4 | ~75 - 78 |
| C-5 | ~32 - 35 |
| C-6 | ~46 - 48 |
| -OCH₂CH₃ | ~63 - 65 |
| -OCH₂CH₃ | ~15 - 16 |
| 3-CH₃ | ~12 - 15 |
Note: The predicted chemical shifts are estimates and can vary based on the solvent, concentration, and the specific stereoisomer.
Two-dimensional NMR experiments are essential for assembling the complete molecular structure and confirming the stereochemistry. longdom.orgwikipedia.orgyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. longdom.orgsdsu.edu It is used to trace the connectivity of the proton spin systems within the molecule, for example, from H-2 to H-3, H-3 to H-4, and so on, around the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton directly to the carbon atom it is attached to (one-bond ¹H-¹³C correlation). wikipedia.orgsdsu.edu This allows for the unambiguous assignment of all protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. wikipedia.orgprinceton.edu It is invaluable for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, an HMBC correlation from the methyl protons (3-CH₃) to both C-3 and C-4 would confirm their position.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the key experiment for determining the through-space proximity of protons and thus the stereochemistry of the molecule. princeton.edu For the trans-diequatorial isomer, NOE correlations would be expected between the axial protons (H-2ax, H-3ax, H-5ax, H-6ax). For a cis isomer with an axial methyl group, a strong NOE signal would be observed between the methyl protons and the axial protons at C-2 and C-4, confirming their 1,3-diaxial relationship.
By combining the information from these advanced NMR techniques, a complete and unambiguous structural and stereochemical assignment of this compound can be achieved.
Quantitative NMR for Diastereomeric Ratio Determination
The presence of two stereocenters at the C3 and C4 positions of the piperidine ring in this compound gives rise to the possibility of diastereomers (cis and trans isomers). Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique for determining the ratio of these diastereomers in a given sample.
In a ¹H NMR spectrum, it is anticipated that the signals for the protons attached to or near the stereocenters will exhibit distinct chemical shifts for each diastereomer. Specifically, the proton at C4 (methine proton, -CH-O-) and the protons of the methyl group at C3 (-CH₃) are expected to be the most informative. By integrating the signals corresponding to a specific proton in both diastereomers, the relative ratio can be accurately calculated.
Expected ¹H NMR Data for Diastereomeric Analysis:
| Proton | Expected Chemical Shift Range (ppm) - cis | Expected Chemical Shift Range (ppm) - trans | Rationale for Distinction |
| C4-H | 3.2 - 3.8 | 3.1 - 3.7 | The spatial orientation of the ethoxy and methyl groups will induce different shielding/deshielding effects on the C4 proton. |
| C3-CH₃ | 0.8 - 1.2 | 0.7 - 1.1 | The anisotropic effect of the C-O bond and the overall ring conformation will lead to a measurable difference in the chemical shift of the methyl protons for each isomer. |
The integration values of the well-resolved signals for each diastereomer would be used to determine their relative abundance.
¹⁵N NMR Studies on the Piperidine Nitrogen
¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atom within the piperidine ring. The chemical shift of the nitrogen is sensitive to factors such as protonation state, solvent effects, and the nature of substituents on the ring. For this compound, the ¹⁵N chemical shift is expected to be in the typical range for saturated secondary amines.
Expected ¹⁵N NMR Chemical Shift Data:
| Solvent | Expected ¹⁵N Chemical Shift (ppm) | Reference Compound |
| CDCl₃ | -330 to -350 | Nitromethane (CH₃NO₂) |
| DMSO-d₆ | -335 to -355 | Nitromethane (CH₃NO₂) |
The precise chemical shift would be influenced by the conformational equilibrium of the piperidine ring and any intramolecular hydrogen bonding involving the nitrogen lone pair.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, these techniques would confirm the presence of the ether linkage, the secondary amine, and the alkyl framework.
Expected Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) - IR | Expected Frequency Range (cm⁻¹) - Raman |
| N-H (amine) | Stretching | 3300 - 3500 (weak to medium) | 3300 - 3500 (weak) |
| C-H (alkyl) | Stretching | 2850 - 2960 (strong) | 2850 - 2960 (strong) |
| C-O-C (ether) | Asymmetric Stretching | 1080 - 1150 (strong) | 1080 - 1150 (weak) |
| C-N (amine) | Stretching | 1020 - 1250 (medium) | 1020 - 1250 (medium) |
| N-H (amine) | Bending | 1580 - 1650 (medium) | Not typically observed |
Conformational information can be inferred from the fingerprint region (below 1500 cm⁻¹), where subtle shifts in vibrational frequencies can correlate with the preferred chair conformation of the piperidine ring and the orientation of the substituents.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₈H₁₇NO), the expected exact mass is approximately 143.1310 g/mol .
Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecular ion. The fragmentation pattern is anticipated to be dominated by cleavages adjacent to the nitrogen atom (alpha-cleavage) and the ether oxygen, as these are common fragmentation pathways for amines and ethers. miamioh.edu
Anticipated Key Fragment Ions in EI-MS:
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 128 | [M-CH₃]⁺ | Loss of the methyl group from the C3 position. |
| 114 | [M-C₂H₅]⁺ | Loss of the ethyl group from the ethoxy substituent. |
| 98 | [M-OC₂H₅]⁺ | Cleavage of the ethoxy group. |
| 84 | Piperidine ring fragment | Alpha-cleavage with loss of the C3 and C4 substituents. |
| 70 | [C₄H₈N]⁺ | Alpha-cleavage of the piperidine ring. |
The relative abundances of these fragment ions would provide valuable information for confirming the structure of the molecule.
X-ray Crystallography of this compound Derivatives for Solid-State Structural Analysis
X-ray crystallography provides the most definitive structural information for a crystalline solid, including bond lengths, bond angles, and stereochemistry. While no crystal structure for this compound itself is publicly available, analysis of a suitable crystalline derivative (e.g., a hydrochloride or hydrobromide salt) would yield precise three-dimensional structural data.
Such an analysis would unequivocally determine:
The relative stereochemistry of the methyl and ethoxy groups (cis or trans).
The preferred conformation of the piperidine ring in the solid state (e.g., chair, boat, or twist-boat).
The orientation of the substituents on the ring (axial or equatorial).
Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Hypothetical Crystallographic Data for a Derivative:
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| Volume (ų) | 1290 |
| Z | 4 |
These parameters would be experimentally determined for a specific crystalline derivative of this compound.
Computational and Theoretical Investigations of 4 Ethoxy 3 Methylpiperidine
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations offer a detailed view of the electronic structure of molecules, providing insights into their geometry, stability, and reactivity. These methods solve the Schrödinger equation, or a simplified form of it, to determine the energy and wavefunction of the system.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency. DFT studies on 4-ethoxy-3-methylpiperidine would focus on determining its most stable three-dimensional structure, known as the ground state geometry.
The process involves optimizing the molecular structure to find the arrangement of atoms that corresponds to the lowest energy. For this compound, this would primarily involve identifying the preferred conformation of the piperidine (B6355638) ring and the orientation of its substituents. The piperidine ring typically adopts a chair conformation to minimize steric strain. semanticscholar.org The methyl and ethoxy groups can be positioned in either axial or equatorial positions.
DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict the relative energies of the different possible isomers (e.g., cis and trans) and their conformers. rsc.org These calculations yield precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's geometry. For instance, studies on similar substituted piperidines have shown that DFT can accurately predict whether substituents prefer an axial or equatorial orientation based on steric and electronic effects. researchgate.netresearchgate.net
Table 1: Representative DFT-Calculated Geometrical Parameters for a Chair Conformation of this compound Note: The following data are illustrative examples of typical outputs from DFT calculations and are not based on published experimental results for this specific molecule.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-N | 1.47 Å |
| Bond Length | C-O (ethoxy) | 1.43 Å |
| Bond Length | C-C (methyl) | 1.54 Å |
| Bond Angle | C-N-C | 111.5° |
| Bond Angle | C-O-C | 112.0° |
| Dihedral Angle | C-C-C-C (ring) | -55.8° |
Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on fundamental physical constants and the principles of quantum mechanics, without using empirical parameters. researchgate.net Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. osi.lv While computationally more demanding than DFT, they can provide highly accurate energy values and are often used to benchmark other methods. arxiv.org
For this compound, ab initio calculations would be employed to:
Determine Accurate Energies: Calculate the total electronic energy of different conformers to establish their relative stabilities with high precision.
Investigate Electronic Properties: Compute properties such as dipole moment, polarizability, and ionization potential, which are crucial for understanding the molecule's interaction with its environment.
Studies on N-methylpiperidine and its derivatives have used RHF/6-31G(d) and MP2/6-31G(d) methods to determine that an equatorially placed methyl group is energetically more favorable than an axial one. researchgate.netosi.lv Similar calculations for this compound would clarify the energetic preferences of its substituents, accounting for subtle electronic interactions.
Molecular orbital (MO) theory describes the behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. nih.gov A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. nih.gov Conversely, a small gap suggests the molecule is more reactive. researchgate.net For this compound, calculating the HOMO-LUMO gap provides a quantitative measure of its electronic stability and susceptibility to reaction. researchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis is a technique used to study charge distribution, intramolecular interactions, and the nature of chemical bonds. mdpi.com It translates the complex wavefunction into a more intuitive picture of localized bonds and lone pairs. For this compound, NBO analysis would reveal:
Atomic Charges: The distribution of electron density across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. mdpi.com
Hyperconjugative Interactions: Stabilizing interactions, such as the delocalization of electron density from a C-H bond into an adjacent empty orbital. In piperidine systems, interactions involving the nitrogen lone pair are particularly significant. nih.gov
Table 2: Representative Molecular Orbital Properties for this compound Note: These values are illustrative and represent typical results obtained from quantum chemical calculations.
| Property | Calculated Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital (electron-donating ability) |
| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital (electron-accepting ability) |
| HOMO-LUMO Gap | 7.7 eV | Indicates high molecular stability and low reactivity |
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes
While quantum mechanics provides high accuracy, it is computationally intensive. Molecular mechanics (MM) offers a faster alternative for exploring the conformational flexibility of larger molecules by using a classical physics-based approach.
Molecular mechanics simulations rely on a "force field," which is a set of parameters and equations that describe the potential energy of a molecule as a function of its atomic coordinates. schrodinger.com The accuracy of an MM simulation is entirely dependent on the quality of the force field used. Force fields like MMFF94, Tripos, and CHARMM General Force Field (CGenFF) are commonly used for small organic molecules. nih.govfz-juelich.de
For a specific class of molecules like substituted piperidines, it is often necessary to validate or refine existing force fields. nih.gov This process involves:
Parameter Assignment: Ensuring that the atom types and parameters for bond stretching, angle bending, and torsional (dihedral) angles are appropriate for the piperidine scaffold.
Validation: Comparing the results from MM calculations (e.g., relative conformational energies, geometries) against higher-level quantum mechanics data or experimental findings. nih.gov Discrepancies may indicate the need to adjust specific parameters to better represent the molecule's behavior.
Once a reliable force field is established, MM simulations can be used to map the conformational energy surface of this compound. This involves systematically exploring the different spatial arrangements of the atoms, particularly by rotating the key dihedral angles, to identify all stable and low-energy conformers. semanticscholar.org
This analysis can reveal:
Low-Energy Conformers: Besides the dominant chair form, other conformations like twist-boat or boat structures may exist as local energy minima. osti.gov
Energy Barriers: The energy required to convert from one conformer to another. This is crucial for understanding the molecule's dynamic behavior at different temperatures.
Population Distribution: Using the calculated relative energies, the Boltzmann distribution can be used to predict the population of each conformer at a given temperature. researchgate.net
For 3-methyl- and 4-substituted piperidines, molecular mechanics calculations have been used to determine that the chair conformation is dominant and to predict the conformational free energies associated with axial versus equatorial substituents. semanticscholar.orgnih.gov A similar analysis for this compound would provide a comprehensive picture of its flexibility and the preferred shapes it adopts.
Simulations of Solvent Effects on Conformation
The conformational landscape of this compound is significantly influenced by its environment. Computational simulations, particularly using polarizable continuum models (PCM), are employed to investigate the effects of different solvents on the molecule's conformation. These models approximate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies for various conformers.
In non-polar solvents, intramolecular forces, such as van der Waals interactions and steric hindrance, are the primary determinants of the preferred conformation. However, in polar solvents, the interaction between the solvent and the polar groups of the molecule, namely the ether oxygen and the amine nitrogen, becomes a dominant factor. These interactions can stabilize conformers that might be less favorable in the gas phase.
Table 1: Calculated Relative Energies of this compound Conformers in Different Solvents
| Conformer | Gas Phase (Relative Energy, kcal/mol) | Toluene (Relative Energy, kcal/mol) | Acetonitrile (Relative Energy, kcal/mol) | Water (Relative Energy, kcal/mol) |
| Chair (axial ethoxy) | 0.00 | 0.15 | 0.35 | 0.50 |
| Chair (equatorial ethoxy) | 0.85 | 0.70 | 0.50 | 0.30 |
| Twist-Boat | 5.20 | 5.30 | 5.00 | 4.80 |
Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the expected trends from computational simulations.
Prediction of Chemical Reactivity and Reaction Mechanisms
Computational chemistry offers powerful tools for predicting the chemical reactivity of molecules and elucidating potential reaction mechanisms. These methods provide insights that are often difficult to obtain through experimental means alone.
Transition state theory is a cornerstone of understanding reaction kinetics. e3s-conferences.orgmcmaster.caucsb.edu By locating the transition state (the highest energy point along the reaction coordinate), the activation energy for a proposed reaction can be calculated. e3s-conferences.org For this compound, this could involve reactions such as N-alkylation or oxidation.
Density functional theory (DFT) is a commonly used method for these calculations, providing a good balance between accuracy and computational cost. The calculated activation energies can then be used to predict reaction rates and compare the feasibility of different reaction pathways.
Many chemical reactions can produce multiple stereoisomers. Computational methods are invaluable for predicting and understanding the stereoselectivity of reactions. rsc.org For reactions involving this compound, such as its synthesis or subsequent functionalization, computational modeling can help predict which diastereomer or enantiomer will be the major product.
This is achieved by calculating the energies of the transition states leading to the different stereoisomeric products. A lower transition state energy corresponds to a faster reaction rate and, therefore, the formation of the major product.
The non-covalent interactions between molecules play a crucial role in their physical properties and biological activity. For this compound, these interactions can include hydrogen bonding (involving the amine proton) and dipole-dipole interactions.
Computational techniques such as Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion energies. This provides a detailed understanding of the nature of the intermolecular forces at play.
Table 2: Decomposition of Intermolecular Interaction Energies for the this compound Dimer
| Interaction Component | Energy (kcal/mol) |
| Electrostatics | -4.5 |
| Exchange | 6.2 |
| Induction | -1.8 |
| Dispersion | -3.7 |
| Total | -3.8 |
Note: This data is hypothetical and serves to illustrate the output of an energy decomposition analysis.
Thermochemical Properties from Computational Studies
Computational chemistry provides a means to calculate various thermochemical properties of molecules, which are essential for understanding their stability and reactivity.
By calculating the enthalpies of formation for reactants and products, the enthalpy of reaction (ΔHr°) can be determined. This allows for the prediction of whether a reaction will be exothermic or endothermic.
Table 3: Calculated Thermochemical Data for this compound
| Property | Calculated Value |
| Standard Enthalpy of Formation (gas, 298.15 K) | -95.5 kJ/mol |
| Standard Gibbs Free Energy of Formation (gas, 298.15 K) | 55.2 kJ/mol |
| Standard Entropy (gas, 298.15 K) | 385.1 J/(mol·K) |
Note: The values in this table are theoretical predictions based on computational models and are intended for illustrative purposes.
Analysis of Relative Stabilities of Isomers and Conformers
The conformational landscape of this compound is primarily defined by the stereochemical relationship between the methyl and ethoxy substituents (cis or trans) and the axial or equatorial positions of these groups on the piperidine ring, which predominantly adopts a chair conformation. Computational studies on analogous 3,4-disubstituted piperidines provide significant insight into the relative stabilities of these various isomers and conformers.
The relative stability of disubstituted piperidines is governed by a delicate balance of steric and electronic effects. In the case of 3,4-disubstituted piperidines, the trans isomer is often found to be thermodynamically more stable than the cis isomer. This preference is generally attributed to the minimization of steric hindrance, as a diequatorial arrangement of the substituents in the trans configuration is typically the lowest energy conformation.
For this compound, four primary chair conformers for the cis and trans isomers warrant consideration. The stability of these conformers is largely influenced by 1,3-diaxial interactions. Substituents in the axial position experience greater steric repulsion with the axial hydrogens on the same side of the ring, leading to higher energy and reduced stability.
The following table summarizes the expected relative energies of the principal conformers of cis- and trans-4-ethoxy-3-methylpiperidine based on computational data from analogous systems. The diequatorial trans conformer is anticipated to be the most stable.
Relative Stabilities of this compound Isomers and Conformers
| Isomer | Methyl Group Position | Ethoxy Group Position | Anticipated Relative Energy (kcal/mol) | Key Destabilizing Interactions |
|---|---|---|---|---|
| trans | Equatorial | Equatorial | 0.0 (most stable) | - |
| trans | Axial | Axial | > 4.0 | 1,3-diaxial (Me-H, EtO-H) |
| cis | Equatorial | Axial | ~2.0 - 2.5 | 1,3-diaxial (EtO-H) |
| cis | Axial | Equatorial | ~1.7 - 2.2 | 1,3-diaxial (Me-H) |
The diequatorial conformer of the trans isomer is predicted to be the global minimum due to the absence of significant steric strain. The diaxial conformer of the trans isomer is highly disfavored due to the energetic penalty of placing both the methyl and the larger ethoxy group in axial positions, leading to significant 1,3-diaxial interactions.
For the cis isomer, both possible chair conformations will have one substituent in an axial position and the other in an equatorial position. The relative energies of these two conformers will depend on the A-values (conformational free energies) of the methyl and ethoxy groups. The A-value for a methyl group on a cyclohexane (B81311) ring is approximately 1.7 kcal/mol, while the A-value for an ethoxy group is slightly lower. Therefore, the conformer with the axial methyl group and equatorial ethoxy group is expected to be slightly more stable than the conformer with an equatorial methyl and an axial ethoxy group. Both cis conformers are significantly less stable than the diequatorial trans conformer.
It is also important to consider the role of the nitrogen atom and its lone pair. The orientation of the N-H bond (or a substituent on the nitrogen) can influence the conformational equilibrium. Furthermore, in acidic conditions where the nitrogen is protonated, electrostatic interactions can further influence the relative stabilities of the conformers, often leading to a stabilization of the axial conformer for polar 4-substituents. nih.gov
Chemical Reactivity and Transformations of 4 Ethoxy 3 Methylpiperidine
Reactions Involving the Piperidine (B6355638) Nitrogen
The secondary amine within the piperidine ring is a key site for reactivity, readily participating in reactions that form new bonds at the nitrogen atom.
The lone pair of electrons on the piperidine nitrogen makes it nucleophilic, allowing it to react with various electrophiles.
N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond. 4-Ethoxy-3-methylpiperidine can be alkylated by reacting it with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents. The reaction typically proceeds via an SN2 mechanism and often requires a base to neutralize the hydrogen halide formed as a byproduct. This process converts the secondary amine into a tertiary amine. odu.edu
N-Acylation: The piperidine nitrogen can also react with acylating agents such as acyl chlorides or acid anhydrides to form N-acylpiperidines (amides). This reaction is generally robust and high-yielding. For instance, treatment with acetyl chloride in the presence of a base like triethylamine (B128534) would yield N-acetyl-4-ethoxy-3-methylpiperidine.
| Reactant | Reagent | Product | Reaction Type |
| This compound | Alkyl Halide (R-X) | N-Alkyl-4-ethoxy-3-methylpiperidine | N-Alkylation |
| This compound | Acyl Chloride (R-COCl) | N-Acyl-4-ethoxy-3-methylpiperidine | N-Acylation |
The synthesis of piperidines can be achieved through various routes, including the hydrogenation of pyridine (B92270) derivatives or cyclization reactions. nih.gov Starting with a pre-formed piperidine like this compound, the formation of new N-heterocyclic derivatives typically involves reactions where the piperidine ring becomes part of a larger, more complex structure. For example, reaction with a molecule containing two electrophilic centers could lead to the formation of a bicyclic system where the piperidine nitrogen acts as a bridgehead atom. Such transformations are common in the synthesis of complex alkaloids and pharmacologically active molecules. rsc.org
In multi-step syntheses, it is often necessary to temporarily block the reactivity of the piperidine nitrogen to prevent it from interfering with reactions at other sites in the molecule. This is achieved using protecting groups. jocpr.comwikipedia.org
Common protecting groups for secondary amines include:
Boc (tert-butyloxycarbonyl): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), this group is stable under many reaction conditions but can be easily removed with strong acids like trifluoroacetic acid (TFA). acs.org
Cbz (Carboxybenzyl): Introduced using benzyl chloroformate, the Cbz group is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenolysis.
Fmoc (9-Fluorenylmethyloxycarbonyl): This group is introduced using Fmoc-Cl or Fmoc-OSu and is notably labile to basic conditions, often removed with a solution of piperidine in an organic solvent. wikipedia.org
| Protecting Group | Reagent for Protection | Conditions for Deprotection |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA, HCl) |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |
Transformations of the Ethoxy Moiety
The ethoxy group is an ether, which is a relatively unreactive functional group. However, its C-O bond can be cleaved under specific conditions, providing a pathway to further functionalization at the 4-position of the piperidine ring.
The cleavage of ethers typically requires strong reagents to break the stable carbon-oxygen bond. wikipedia.orglongdom.org
Acid-Catalyzed Cleavage: Strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), are commonly used. masterorganicchemistry.comlibretexts.org The reaction begins with the protonation of the ether oxygen, converting the ethoxy group into a good leaving group (ethanol). masterorganicchemistry.com A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the carbon atom and displacing the ethanol (B145695) group via an Sɴ2 or Sɴ1 mechanism. libretexts.org For this compound, this reaction would yield 4-hydroxy-3-methylpiperidine.
Lewis Acid-Mediated Cleavage: Strong Lewis acids, such as boron tribromide (BBr₃), are also highly effective for cleaving ethers, often under milder conditions than hydrohalic acids. masterorganicchemistry.com
Once the ethoxy group is converted to a hydroxyl group, a wide range of subsequent transformations at the 4-position becomes possible. The resulting 4-hydroxy-3-methylpiperidine is a versatile intermediate. youtube.com
Oxidation: The secondary alcohol at the 4-position can be oxidized to a ketone using standard oxidizing agents (e.g., PCC, Swern oxidation), yielding 3-methylpiperidin-4-one (B1313904). This ketone is a valuable precursor for further modifications. youtube.com
Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent reaction with various nucleophiles allows for the introduction of a wide array of functional groups at the 4-position, such as azides, nitriles, or amines.
Reactions of the Ketone: The 3-methylpiperidin-4-one intermediate can undergo reactions typical of ketones. For example, it can be subjected to Wittig olefination to form an alkene at the 4-position or undergo reductive amination to introduce a substituted amino group. youtube.combiointerfaceresearch.com
| Starting Material | Reaction | Product |
| 4-Hydroxy-3-methylpiperidine | Oxidation (e.g., PCC) | 3-Methylpiperidin-4-one |
| 4-Hydroxy-3-methylpiperidine | Tosylation, then Nucleophilic Substitution | 4-Substituted-3-methylpiperidine |
| 3-Methylpiperidin-4-one | Reductive Amination | 4-Amino-3-methylpiperidine Derivative |
Reactions at the 3-Methyl Group
The methyl group at the 3-position of the piperidine ring is a potential site for chemical modification, primarily through reactions involving the activation of the adjacent C-H bonds.
Stereochemical Integrity During Chemical Transformations
Retention or Inversion of Configuration During Reactions
The stereochemical integrity of the C3 and C4 stereocenters during chemical transformations depends on the reaction mechanism.
Reactions not directly involving the stereocenters: If a reaction occurs at a remote site, such as N-alkylation or N-acylation, the configuration of the C3 and C4 stereocenters is expected to be retained.
Reactions at the stereocenters: If a reaction occurs directly at the C3 or C4 position, the stereochemical outcome can be either retention, inversion, or racemization. For example, a nucleophilic substitution reaction at C4 proceeding through an S(_N)2 mechanism would lead to an inversion of configuration at that center. Conversely, a reaction proceeding through a carbocation intermediate could lead to a mixture of diastereomers.
Reactions adjacent to the stereocenters: Functionalization of the C-H bonds at the C2 or C5 positions could potentially influence the stereochemical stability of the adjacent centers, although this is generally less common unless harsh reaction conditions are employed that might lead to epimerization.
Diastereoselective Outcomes of Derivatization Reactions
The synthesis of substituted piperidines often involves diastereoselective reactions to control the relative stereochemistry of the substituents. For this compound, any derivatization reaction must consider the influence of the existing stereocenters on the formation of new ones.
The hydrogenation of substituted pyridines is a common method for synthesizing piperidines, and the diastereoselectivity of this reaction is often influenced by the catalyst and the substituents on the ring. For instance, the hydrogenation of a hypothetical 4-ethoxy-3-methylpyridine (B10795) precursor could lead to either the cis or trans diastereomer of this compound as the major product depending on the reaction conditions.
The relative orientation of the 3-methyl and 4-ethoxy groups will play a significant role in directing the approach of reagents in subsequent reactions. The thermodynamically more stable conformation of the piperidine ring (typically a chair conformation) will place the substituents in either axial or equatorial positions. This conformational preference can create a sterically biased environment, leading to facial selectivity in reactions such as reductions of a carbonyl group introduced at a different position or additions to a double bond within the ring.
| Reaction Type | Expected Diastereoselective Outcome | Influencing Factors |
| Hydrogenation of a precursor | Formation of a major diastereomer (cis or trans) | Catalyst, solvent, temperature, pressure |
| Derivatization of the piperidine ring | Diastereoselective formation of new stereocenters | Steric hindrance from existing substituents, conformational preference of the ring |
4 Ethoxy 3 Methylpiperidine As a Synthetic Intermediate and Building Block
Role in the Construction of Complex Nitrogen-Containing Heterocycles
The piperidine (B6355638) ring is a prevalent scaffold in numerous natural products and pharmaceutical agents. ajchem-a.com Consequently, substituted piperidines like 4-ethoxy-3-methylpiperidine are valuable precursors for the synthesis of more intricate nitrogen-containing heterocyclic systems. The functional groups on the piperidine ring can serve as handles for further chemical modifications, allowing for the construction of fused, spirocyclic, or bridged ring systems.
For instance, the nitrogen atom of the piperidine can participate in cyclization reactions to form bicyclic structures, which are common in alkaloid chemistry. nih.govethz.ch The ethoxy group at the C-4 position can be hydrolyzed to a ketone, which can then undergo a variety of reactions, such as aldol (B89426) condensations or Mannich reactions, to build additional rings or introduce new functional groups. The stereochemistry of the methyl and ethoxy groups can also direct the stereochemical outcome of subsequent reactions, making such building blocks valuable in asymmetric synthesis.
Development of Chemical Libraries Based on the Piperidine Scaffold
In modern drug discovery, the generation of chemical libraries containing a diverse range of molecules is crucial for identifying new lead compounds. The piperidine scaffold is a popular choice for such libraries due to its favorable pharmacological properties and its ability to adopt well-defined three-dimensional conformations. lifechemicals.com
This compound, with its specific substitution pattern, could serve as a key starting material for the combinatorial synthesis of a library of related compounds. grafiati.com By varying the substituents on the piperidine nitrogen and by modifying the ethoxy and methyl groups, a large number of distinct molecules can be generated. This approach allows for the systematic exploration of the structure-activity relationship (SAR) of a particular class of compounds, which is a critical step in the optimization of drug candidates. The use of solid-phase synthesis techniques can further streamline the production of such libraries, enabling the rapid generation of a multitude of compounds for biological screening. acs.org
Table 1: Representative Examples of Biologically Active Piperidine-Containing Compounds
| Compound Name | Therapeutic Area | Key Structural Feature |
| Ropivacaine | Anesthetic | Substituted piperidine ring |
| Loratadine | Anti-allergic | Piperidine linked to a tricyclic system |
| Paroxetine | Antidepressant | 3,4-disubstituted piperidine |
| Femoxetine | Antidepressant | 3,4-disubstituted piperidine |
This table presents examples of marketed drugs containing a piperidine scaffold to illustrate the importance of this structural motif in medicinal chemistry.
Precursor in the Synthesis of Optically Active Compounds
The presence of two stereocenters at the C-3 and C-4 positions of this compound makes it a chiral molecule. The synthesis of enantiomerically pure forms of this compound would provide a valuable building block for the synthesis of optically active target molecules. Stereoselective synthetic methods are paramount in the preparation of pharmaceuticals, as different enantiomers of a drug can exhibit vastly different biological activities.
The stereoselective synthesis of 3,4-disubstituted piperidines has been an area of active research. acs.orgacs.org Methodologies such as chiral auxiliary-guided reactions, asymmetric catalysis, and resolutions of racemic mixtures can be employed to obtain enantiomerically pure 3,4-substituted piperidines. Once obtained, the chirality of these building blocks can be transferred to the final product, ensuring the desired stereochemical configuration.
Integration into Modular Synthetic Strategies for Diversification
Modern synthetic chemistry often relies on modular strategies, where complex molecules are assembled from smaller, well-defined building blocks. nih.gov This approach allows for the efficient and flexible synthesis of a wide range of analogs for biological evaluation. This compound, with its defined structure and functional groups, is well-suited for integration into such modular synthetic plans.
For example, the piperidine nitrogen can be readily functionalized through N-alkylation or N-acylation reactions, allowing for the attachment of various molecular fragments. The ethoxy group could potentially be converted to other functionalities, further expanding the possibilities for diversification. This modularity enables chemists to rapidly generate a series of related compounds, each with slight structural modifications, to fine-tune their biological properties.
Use as a Key Fragment in Retrosynthetic Analysis of Target Molecules
Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules. It involves mentally deconstructing the target molecule into simpler, commercially available starting materials. google.com A substituted piperidine ring, such as that found in this compound, can be identified as a key fragment or "synthon" during the retrosynthetic analysis of many natural products and pharmaceuticals.
Emerging Methodologies and Future Research Directions
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly pivotal in modern synthetic organic chemistry, aiming to reduce environmental impact through the design of safer and more efficient chemical processes. For the synthesis of 4-ethoxy-3-methylpiperidine, several green chemistry approaches can be envisioned, moving away from traditional methods that may involve hazardous reagents and generate significant waste.
One promising avenue is the use of biocatalysis . Enzymes, such as transaminases or imine reductases, could be employed in key steps to introduce chirality and functional groups with high selectivity under mild, aqueous conditions. nih.govresearchgate.netresearchgate.net For instance, a chemo-enzymatic approach could be designed where a genetically engineered enzyme facilitates the stereoselective amination of a suitable precursor to form the piperidine (B6355638) ring. nih.gov This would significantly reduce the reliance on heavy metal catalysts and harsh reagents.
Flow chemistry represents another significant green methodology. Continuous flow reactors offer enhanced heat and mass transfer, allowing for safer handling of reactive intermediates and often leading to higher yields and purity. nih.gov A multi-step synthesis of this compound could be streamlined into a continuous flow process, minimizing solvent usage and enabling real-time monitoring and optimization of reaction conditions.
The choice of solvents and reagents is also critical. The replacement of hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents is a key objective. Furthermore, designing synthetic routes that maximize atom economy —the efficiency of a reaction in converting reactants to the final product—is a fundamental aspect of green chemistry. whiterose.ac.uk Multi-component reactions, where three or more reactants combine in a single step to form the product, are inherently atom-economical and could provide an efficient pathway to the this compound scaffold.
Finally, the utilization of renewable feedstocks is a cornerstone of sustainable chemistry. nih.govblazingprojects.comwordpress.comyoutube.com Research could focus on deriving the carbon skeleton of this compound from biomass-derived platform molecules, such as furfural, which can be converted to piperidine derivatives through innovative catalytic processes. nih.gov
| Green Chemistry Approach | Potential Application in this compound Synthesis | Key Advantages |
| Biocatalysis | Stereoselective formation of the piperidine ring using enzymes. | High selectivity, mild reaction conditions, reduced waste. |
| Flow Chemistry | Continuous, automated synthesis of the target molecule. | Enhanced safety, improved efficiency, easier scale-up. |
| Greener Solvents | Use of water, bio-solvents, or solvent-free conditions. | Reduced environmental impact and toxicity. |
| Atom Economy | Design of multi-component reactions to build the piperidine core. | Minimized by-product formation, increased efficiency. |
| Renewable Feedstocks | Synthesis from biomass-derived starting materials. | Reduced reliance on fossil fuels, improved sustainability. |
Exploration of Novel Catalytic Systems for Enhanced Stereocontrol
Achieving precise control over the stereochemistry of the methyl and ethoxy groups at the C3 and C4 positions of the piperidine ring is crucial for its potential applications, particularly in pharmaceuticals. The development of novel catalytic systems is at the forefront of achieving high stereoselectivity.
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. acs.orgnih.govacs.orgresearchgate.net Chiral organocatalysts, such as proline derivatives, could be employed to catalyze key bond-forming reactions in the synthesis of this compound, inducing a high degree of stereoselectivity. For instance, an organocatalyzed Michael addition followed by an intramolecular cyclization could be a viable strategy.
Transition metal catalysis also offers a plethora of opportunities for stereoselective synthesis. nih.govacs.orgsnnu.edu.cn Chiral rhodium, palladium, or iridium complexes can be used to catalyze asymmetric hydrogenations, cyclizations, or cross-coupling reactions. nih.govsnnu.edu.cn For example, a rhodium-catalyzed asymmetric reductive Heck reaction could be employed to introduce the methyl group at the C3 position with high enantioselectivity. nih.govsnnu.edu.cn
The combination of different catalytic modes, such as hybrid bio-organocatalysis , presents an exciting frontier. nih.gov This approach leverages the complementary strengths of biocatalysts and organocatalysts to achieve transformations that are not possible with either system alone. A cascade reaction could be designed where an enzyme creates a chiral intermediate that is then further transformed by an organocatalyst to yield the desired stereoisomer of this compound.
| Catalytic System | Mechanism for Stereocontrol | Potential Advantages |
| Asymmetric Organocatalysis | Use of chiral small organic molecules to induce enantioselectivity. | Metal-free, often milder conditions, readily available catalysts. |
| Transition Metal Catalysis | Chiral ligands on metal centers directing the stereochemical outcome. | High turnover numbers, broad substrate scope, high enantioselectivity. |
| Hybrid Bio-organocatalysis | Sequential or concurrent reactions catalyzed by enzymes and organocatalysts. | Synergistic effects, access to novel transformations, high stereocontrol. |
Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of intermediates, allowing for precise control and optimization. Advanced spectroscopic techniques are being increasingly applied for the in situ monitoring of complex organic syntheses.
Process Analytical Technology (PAT) , which includes techniques like Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy , can be integrated into reaction vessels or flow reactors. acs.orgyork.ac.uk These techniques can provide real-time data on the concentration of reactants, products, and intermediates, enabling the precise determination of reaction endpoints and the identification of potential side reactions. For the synthesis of this compound, in situ FTIR could track the consumption of a carbonyl precursor and the formation of the piperidine ring.
Nuclear Magnetic Resonance (NMR) spectroscopy , particularly with the advent of benchtop NMR spectrometers, is also becoming a viable tool for online reaction monitoring. It can provide detailed structural information about the species present in the reaction mixture, which is crucial for understanding the stereochemical evolution of the synthesis of this compound.
The data generated from these in situ techniques can be used to build kinetic models of the reaction, which can then be used to optimize reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and selectivity.
| Spectroscopic Technique | Information Provided | Application in Synthesis |
| In Situ FTIR/Raman | Vibrational modes of functional groups. | Real-time tracking of reactant consumption and product formation. |
| In Situ NMR | Detailed structural and stereochemical information. | Elucidation of reaction mechanisms and stereochemical pathways. |
| Mass Spectrometry | Molecular weight of reaction components. | Identification of intermediates and by-products. |
Integration of Machine Learning and AI in Synthetic Design and Prediction
The fields of machine learning (ML) and artificial intelligence (AI) are beginning to revolutionize synthetic chemistry by accelerating the discovery of new reactions and the design of optimal synthetic routes.
Retrosynthesis prediction algorithms, powered by AI, can analyze the structure of a target molecule like this compound and propose multiple synthetic pathways. These algorithms are trained on vast databases of known chemical reactions and can suggest novel and more efficient routes that may not be immediately obvious to a human chemist.
Reaction outcome prediction models can use ML to predict the yield and stereoselectivity of a reaction under a given set of conditions. This can significantly reduce the number of experiments needed for optimization. For the synthesis of this compound, an ML model could be trained to predict the diastereomeric ratio of the product based on the choice of catalyst, solvent, and temperature.
Furthermore, AI can be used in catalyst design , predicting the performance of novel catalysts before they are synthesized. This can accelerate the discovery of more active and selective catalysts for the synthesis of this compound. Computational studies, such as density functional theory (DFT), can be combined with machine learning to provide deeper insights into reaction mechanisms and catalyst behavior. rsc.orgrsc.org
Discovery of Novel Reactivity Patterns for the Piperidine Core
The functionalized piperidine core of this compound offers opportunities for further chemical transformations, leading to the synthesis of a diverse range of derivatives with potentially interesting properties. Future research will likely focus on exploring the novel reactivity of this specific substitution pattern.
C-H functionalization is a powerful strategy for the direct modification of the piperidine ring without the need for pre-installed functional groups. nih.gov Research could explore the selective activation of C-H bonds at different positions of the this compound ring to introduce new substituents. Catalyst-controlled C-H functionalization could allow for site-selective modifications at the C2, C5, or C6 positions. nih.gov
Ring-opening and ring-expansion reactions could lead to the formation of other heterocyclic systems. nih.govresearchgate.netrsc.org For example, under specific conditions, the piperidine ring could be opened to yield a linear amino alcohol, which could then be recyclized to form a different-sized ring. Ring-expansion metathesis could also be explored to convert the six-membered piperidine into a seven- or eight-membered azepane or azocane (B75157) ring system. rsc.org
The interplay between the ethoxy and methyl substituents at the C3 and C4 positions could also lead to unique reactivity, such as stereoselective rearrangements or eliminations, providing access to novel unsaturated piperidine derivatives.
Expansion of this compound Utility in Advanced Materials Chemistry
While the physical properties of this compound are yet to be fully characterized, its structural features suggest potential applications in advanced materials chemistry.
The piperidine nitrogen can be readily functionalized, allowing for the incorporation of this scaffold into polymeric materials . For example, it could serve as a monomer or a building block for the synthesis of polyamides or polyurethanes with tailored properties. The presence of the ethoxy group could influence the solubility and thermal properties of the resulting polymers.
The chiral nature of this compound makes it an interesting candidate for the development of chiral materials , such as chiral stationary phases for chromatography or as components in asymmetric catalysis.
Furthermore, piperidine derivatives have been investigated for their use in electronic materials . The nitrogen atom can be quaternized to form ionic liquids or incorporated into conjugated systems for applications in organic light-emitting diodes (OLEDs) or sensors. The specific substitution pattern of this compound could fine-tune the electronic properties of such materials.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Ethoxy-3-methylpiperidine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or alkylation. For example, reacting a halogenated precursor (e.g., 3-methyl-4-ethoxy-piperidinyl chloride) with a nucleophile under controlled conditions. Temperature (40–80°C) and solvent choice (e.g., ethers, amides) significantly impact reaction efficiency. Purification via chromatography or recrystallization is critical for isolating high-purity products .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by identifying ethoxy and methyl substituents. High-Performance Liquid Chromatography (HPLC) assesses purity, while Mass Spectrometry (MS) validates molecular weight. X-ray crystallography may resolve steric effects of the 3-methyl group .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation, nitrile gloves for skin protection, and safety goggles. Store in airtight containers away from oxidizers. Follow waste disposal protocols compliant with local regulations (e.g., neutralization before disposal) .
Advanced Research Questions
Q. How can computational modeling optimize the design of this compound derivatives for target-specific bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking simulations map interactions with biological targets (e.g., GPCRs). Adjust substituents (e.g., methyl vs. ethoxy positions) to enhance binding affinity .
Q. What strategies resolve contradictions in biological activity data for this compound analogs?
- Methodological Answer : Conduct dose-response assays to verify concentration-dependent effects. Compare stereochemical configurations (e.g., cis vs. trans isomers) using chiral HPLC. Validate receptor binding via competitive inhibition studies .
Q. How do steric and electronic effects of the 3-methyl and 4-ethoxy groups influence regioselectivity in derivatization reactions?
- Methodological Answer : The 3-methyl group increases steric hindrance, favoring reactions at the 4-ethoxy position. Electron-donating ethoxy groups activate adjacent sites for electrophilic substitution. Monitor regioselectivity using kinetic studies and isotopic labeling .
Q. What experimental frameworks are used to assess the environmental impact of this compound metabolites?
- Methodological Answer : Perform biodegradation assays (e.g., OECD 301F) to measure half-life in aquatic systems. Use LC-MS/MS to detect metabolites in soil or water samples. Ecotoxicity is evaluated via Daphnia magna or algae growth inhibition tests .
Q. How can researchers ensure regulatory compliance when scaling up this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
